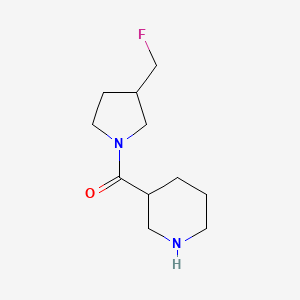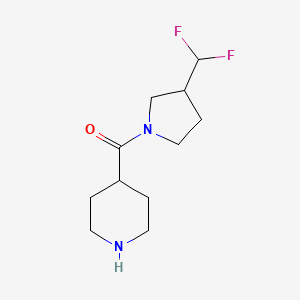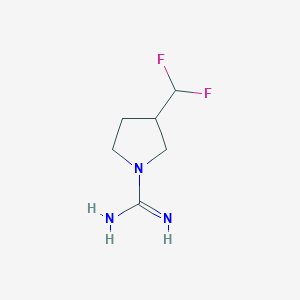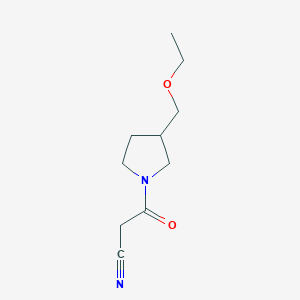
(3-(Fluorometil)pirrolidin-1-il)(piperidin-3-il)metanona
Descripción general
Descripción
“(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is a chemical compound with the CAS number 2098046-70-7 . It is used in scientific research due to its unique structure, and it has a wide range of applications in drug discovery, organic synthesis, and medicinal chemistry.
Molecular Structure Analysis
The molecular formula of “(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone” is C11H19FN2O, and its molecular weight is 214.28 g/mol . The 1H-NMR Spectrum corresponds to the assigned structure .Aplicaciones Científicas De Investigación
Desarrollo de Fármacos Farmacéuticos
Las partes piperidina y pirrolidina del compuesto son significativas en la química medicinal. Los derivados de piperidina están presentes en más de veinte clases de productos farmacéuticos, incluidas las alcaloides . La estructura de “(3-(Fluorometil)pirrolidin-1-il)(piperidin-3-il)metanona” sugiere posibles aplicaciones en el desarrollo de nuevos agentes terapéuticos debido a su similitud estructural con compuestos con actividades farmacológicas conocidas.
Química Sintética
En química orgánica sintética, el compuesto se puede utilizar como precursor para la síntesis de moléculas más complejas. Su grupo fluorometil puede actuar como un mango sintético para una mayor funcionalización, lo que lleva a una variedad de piperidinas y pirrolidinas sustituidas .
Moduladores Selectivos del Receptor Androgénico (SARM)
Los derivados de pirrolidina se han sintetizado como SARM, que se utilizan para afecciones como la osteoporosis y las enfermedades de desgaste muscular. La estructura del compuesto podría optimizarse para la modulación selectiva del receptor .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the human 5-ht1d receptor , which plays a crucial role in neurotransmission.
Biochemical Pathways
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may influence serotonin-related pathways .
Pharmacokinetics
The incorporation of fluorine in similar compounds has been found to significantly reduce the pka of the compounds, leading to a beneficial influence on oral absorption .
Result of Action
Similar compounds have shown robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain .
Action Environment
The compound’s potential interaction with the human 5-ht1d receptor suggests that it may be influenced by factors affecting neurotransmission .
Análisis Bioquímico
Biochemical Properties
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s binding interactions often involve key amino acid residues in the active sites of enzymes, resulting in conformational changes that modulate enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation processes .
Dosage Effects in Animal Models
The effects of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
(3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the production of metabolites that can further influence cellular function. The compound’s effects on metabolic flux and metabolite levels are significant, as they can alter the overall metabolic state of cells .
Transport and Distribution
Within cells and tissues, (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of (3-(Fluoromethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19FN2O/c12-6-9-3-5-14(8-9)11(15)10-2-1-4-13-7-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPRBOBXLVATRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)

![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)






![5-(6-Chloropyrimidin-4-yl)octahydrofuro[3,4-c]pyridine](/img/structure/B1490838.png)
![4,4-Difluoro-2-prolyloctahydrocyclopenta[c]pyrrole](/img/structure/B1490839.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)